InChI=1S/C15H13N/c1-2-7-13 (8-3-1)15-14-9-5-4-6-12 (14)10-11-16-15/h1-9H,10-11H2
.
The synthesis of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride typically involves several key steps:
The molecular structure of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride features a bicyclic system that includes a six-membered aromatic ring fused to a five-membered ring. The presence of the phenyl group enhances its stability and reactivity.
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl
1-Phenyl-3,4-dihydroisoquinoline hydrochloride participates in several chemical reactions:
The mechanism of action for 1-Phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with various biological targets:
The physical and chemical properties of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 243.73 g/mol |
Density | Approximately |
Melting Point | Not specified |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics .
1-Phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: